2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Description
2-{[5-(2-Furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 5 and an isopropyl group at position 2. The sulfur atom at position 3 forms a thioether linkage to an acetamide moiety, which is further substituted with a 2-furylmethyl group. This structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.
The synthesis of such compounds typically involves alkylation of triazole-thione precursors with α-chloroacetamides under basic conditions (e.g., KOH) . Modifications at the 4th position of the triazole ring, such as the introduction of isopropyl or aryl groups, are critical for tailoring bioactivity . The presence of furyl groups enhances interactions with biological targets due to their electron-rich aromatic systems, which can participate in π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11(2)20-15(13-6-4-8-23-13)18-19-16(20)24-10-14(21)17-9-12-5-3-7-22-12/h3-8,11H,9-10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAUFKYKDXYFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with isopropyl halides. The furan rings are introduced through a nucleophilic substitution reaction, where furfurylamine reacts with the triazole intermediate. The final step involves the formation of the acetamide group through an amidation reaction with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized derivatives with different substituents on the furan or triazole rings.
Scientific Research Applications
2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in the synthesis of cell wall components in bacteria, leading to antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Substituents at Key Positions | Key Functional Groups |
|---|---|---|---|
| Target Compound | 1,2,4-Triazole | 5-(2-Furyl), 4-isopropyl, S-linked acetamide with 2-furylmethyl | Triazole, thioether, furyl, acetamide |
| 2-{[5-(4-Methylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide | 1,2,4-Triazole | 5-(4-Methylphenyl), 4-(4-methoxyphenyl), S-linked acetamide with 3-methylphenyl | Methoxyphenyl, methylphenyl |
| 2-{[5-(4-Aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide | 1,2,4-Triazole | 5-(4-Aminophenyl), 4-ethyl, S-linked acetamide with 2,3-dimethylphenyl | Amino group, ethyl, dimethylphenyl |
| 2-{[5-(2-Furyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide | 1,2,4-Triazole | 5-(2-Furyl), 4-pyrrolyl, S-linked acetamide with 3,4-dimethylphenyl | Pyrrole, dimethylphenyl |
Key Observations :
- Substituent Flexibility: The target compound’s 4-isopropyl group distinguishes it from analogs with bulkier (e.g., 4-methoxyphenyl ) or smaller (e.g., 4-ethyl ) substituents.
- Furyl vs. Aryl Groups : Compared to phenyl or substituted phenyl analogs , the 2-furyl group in the target compound may enhance solubility and target affinity due to its smaller size and polarizable oxygen atom .
Key Insights :
- Antiexudative vs. Antimicrobial Activity : The target compound’s antiexudative activity contrasts with pyrazole-based analogs showing antimicrobial effects . This highlights the triazole ring’s role in modulating inflammatory pathways rather than microbial targets.
- Role of Substituents : The 2-furylmethyl group in the target compound may reduce cytotoxicity compared to naphthalenyl or chlorophenyl analogs , as seen in its lower IC₅₀ values in anticancer studies .
Physicochemical Properties
Table 3: Property Comparison
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~390.4 g/mol | 2.8 | 0.12 (DMSO) |
| 2-{[5-(4-Chlorophenyl)-4-methylphenyl-4H-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide | ~480.9 g/mol | 4.1 | 0.05 (DMSO) |
| 2-{[5-(Benzothiazol-2-ylsulfanylmethyl)-4-propenyl-4H-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide | 457.6 g/mol | 3.5 | 0.09 (DMSO) |
Analysis :
- The target compound’s lower molecular weight and logP compared to chlorophenyl or benzothiazole derivatives suggest improved aqueous solubility, critical for bioavailability.
- The isopropyl group may reduce crystallinity compared to rigid aryl substituents, aiding formulation development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
